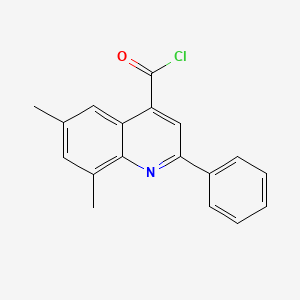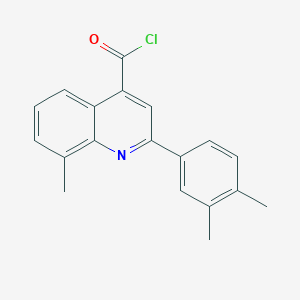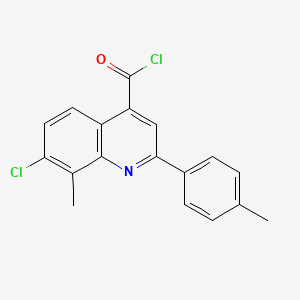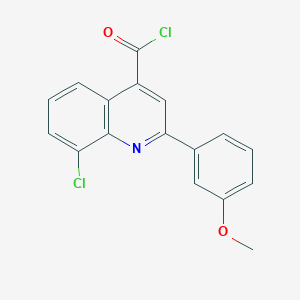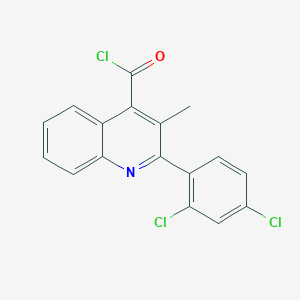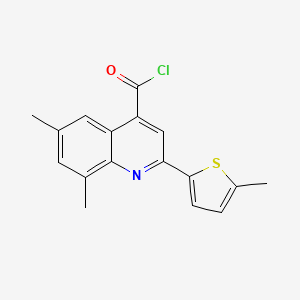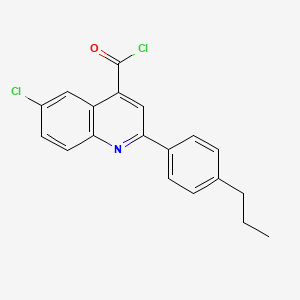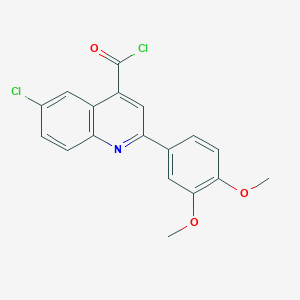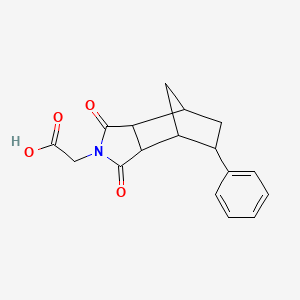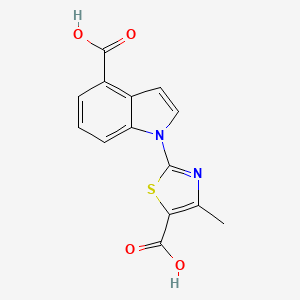![molecular formula C15H13ClO2 B1420685 4-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-97-4](/img/structure/B1420685.png)
4-[(3-Methylbenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
4-[(3-Methylbenzyl)oxy]benzoyl chloride is an organic compound characterized by its benzoyl chloride functional group attached to a 3-methylbenzyl ether moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbenzyl alcohol and 4-hydroxybenzoic acid.
Reaction Steps:
The 3-methylbenzyl alcohol is first converted to its chloride derivative using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
The resulting 3-methylbenzyl chloride is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl chloride group to benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Benzyl Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(3-Methylbenzyl)oxy]benzoyl chloride finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 4-[(3-Methylbenzyl)oxy]benzoyl chloride exerts its effects involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of different products.
Molecular Targets and Pathways Involved:
Nucleophilic Sites: The benzoyl chloride group targets nucleophilic sites on other molecules, leading to substitution reactions.
Enzyme Inhibition: In biological systems, the compound may interact with enzymes, inhibiting their activity and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-[(3-Methylbenzyl)oxy]benzoyl chloride is unique due to its specific structural features. Similar compounds include:
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a methylbenzyl group.
3-Methylbenzoyl Chloride: Similar in the benzoyl chloride group but lacking the benzyl ether moiety.
Uniqueness:
The presence of the 3-methylbenzyl ether group imparts unique chemical properties and reactivity compared to other benzoyl chloride derivatives.
Eigenschaften
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAAADMJADFUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


